Thermal Stability: Melting Point Elevation vs. Des‑2‑methylsulfonyl Analog
4,6‑Diamino‑2‑methylsulfonyl‑5‑pyrimidinesulfonamide exhibits a decomposition melting point of 249–250 °C (dec.), which is 27–28 °C higher than that of the des‑2‑methylsulfonyl derivative 4,6‑diaminopyrimidine‑5‑sulfonamide (m.p. 221–222 °C) [1]. The increased thermal stability is attributed to stronger intermolecular hydrogen bonding and dipole–dipole interactions conferred by the additional sulfonyl oxygen atoms.
| Evidence Dimension | Melting point (decomposition) |
|---|---|
| Target Compound Data | 249–250 °C (dec.) |
| Comparator Or Baseline | 4,6‑Diaminopyrimidine‑5‑sulfonamide (CAS 89125‑21‑3): 221–222 °C |
| Quantified Difference | +27–28 °C elevation |
| Conditions | Open capillary, recrystallized from water; J. Org. Chem. 1963 |
Why This Matters
Higher thermal stability widens the safe processing window during synthesis and storage, reducing the risk of decomposition in downstream reactions that require elevated temperatures.
- [1] Peck, R. M.; Preston, R. K.; Creech, H. J. J. Org. Chem. 1963, 28, 1998–2001. View Source
